molecular formula C16H15ClN2O2S B245405 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No. B245405
M. Wt: 334.8 g/mol
InChI Key: HSASDEBALSPXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CN) is a chemical compound that has been extensively studied for its potential applications in scientific research. CN is a sulfonyl imidazole derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is not fully understood, but it is believed to act as a competitive inhibitor of protein kinase C and 5-lipoxygenase. By inhibiting these enzymes, 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole may be able to modulate important cellular signaling pathways and reduce inflammation.
Biochemical and Physiological Effects:
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and 5-lipoxygenase, which may have important implications for the treatment of inflammation and other diseases. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. This makes it an attractive target for further investigation. However, one of the limitations of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it may have off-target effects, which could complicate its use in certain experimental systems.

Future Directions

There are a number of potential future directions for research on 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of protein kinase C and 5-lipoxygenase, which could have important therapeutic implications. Another area of interest is the investigation of the potential role of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, the development of new synthetic methods for 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole could help to improve its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethyl-4-methylimidazole-5-carboxylate in the presence of a base. Other methods involve the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base, or the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole-5-carboxylate in the presence of a base.

Scientific Research Applications

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase C, which plays a critical role in regulating cellular signaling pathways. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been investigated as a potential inhibitor of 5-lipoxygenase, an enzyme that is involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C16H15ClN2O2S/c1-3-16-18-11(2)10-19(16)22(20,21)15-9-8-14(17)12-6-4-5-7-13(12)15/h4-10H,3H2,1-2H3

InChI Key

HSASDEBALSPXJY-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C

Origin of Product

United States

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